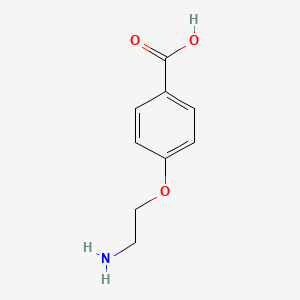

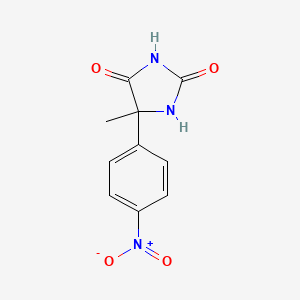

3-Amino-3-(4-isopropoxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-3-(4-isopropoxyphenyl)propanoic acid, also known as 3-APA, is an important synthetic intermediate in the synthesis of a variety of pharmaceuticals and other products. It is a versatile compound that has been used in the synthesis of pharmaceuticals, pesticides, and other products. 3-APA is used as an intermediate in the synthesis of several drugs, including benzodiazepines, aminoglycosides, and cephalosporins. It has also been used in the synthesis of other products, such as insecticides, herbicides, and dyes. 3-APA is a versatile compound that can be used in a variety of ways.

Scientific Research Applications

Biocatalysis in Pharmaceutical Intermediates

3-Amino-3-(4-isopropoxyphenyl)propanoic acid plays a significant role in pharmaceutical research. For example, asymmetric biocatalysis using microorganisms isolated from soil samples demonstrated the production of S-APA, an important pharmaceutical intermediate, by catalyzing hydrolytic reactions with substrates containing 3-amino-3-phenyl-propanoate ester (Li et al., 2013).

Chemical Synthesis and Biological Testing

The compound's derivatives, synthesized through chemical reactions, have shown weak antibacterial activity. This was demonstrated in a study where hydrolysis and subsequent reactions of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile led to the production of propionamides with noted biological properties (Arutyunyan et al., 2014).

Renewable Building Blocks in Material Science

In material science, phloretic acid, derived from 3-(4-hydroxyphenyl)propanoic acid, is explored as a renewable building block. It enhances the reactivity of molecules towards benzoxazine ring formation, providing an alternative to phenol. This process is significant in creating materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

Modification in Polymer Science

The compound is also used in polymer science, where radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. These modifications led to polymers with increased thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).

Corrosion Inhibition

In the field of corrosion inhibition, Schiff's bases derived from the compound were synthesized and demonstrated significant efficiency in protecting mild steel in acidic solutions. These bases act as both physisorption and chemisorption agents, forming protective films on the steel surface (Gupta et al., 2016).

Safety and Hazards

properties

IUPAC Name |

3-amino-3-(4-propan-2-yloxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-9(4-6-10)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJOHIGVBBGCRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389907 |

Source

|

| Record name | 3-amino-3-(4-isopropoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

311321-19-4 |

Source

|

| Record name | 3-amino-3-(4-isopropoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)